molecular formula C13H16F2O B7846739 Cyclohexyl (2,5-difluorophenyl)methanol

Cyclohexyl (2,5-difluorophenyl)methanol

Cat. No.: B7846739
M. Wt: 226.26 g/mol
InChI Key: JRACLUBFFSQQPO-UHFFFAOYSA-N
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Description

Cyclohexyl (2,5-difluorophenyl)methanol is an organic compound with the molecular formula C13H16F2O It is characterized by the presence of a cyclohexyl group attached to a 2,5-difluorophenylmethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl (2,5-difluorophenyl)methanol typically involves the reaction of cyclohexylmagnesium bromide with 2,5-difluorobenzaldehyde. The reaction is carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the Grignard reagent. The reaction mixture is then quenched with water and the product is extracted using an organic solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl (2,5-difluorophenyl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of cyclohexyl (2,5-difluorophenyl)ketone.

    Reduction: Formation of cyclohexyl (2,5-difluorophenyl)methane.

    Substitution: Formation of substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclohexyl (2,5-difluorophenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclohexyl (2,5-difluorophenyl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexyl (2,4-difluorophenyl)methanol
  • Cyclohexyl (3,5-difluorophenyl)methanol
  • Cyclohexyl (2,5-dichlorophenyl)methanol

Uniqueness

Cyclohexyl (2,5-difluorophenyl)methanol is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more suitable for certain applications.

Properties

IUPAC Name

cyclohexyl-(2,5-difluorophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2O/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h6-9,13,16H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRACLUBFFSQQPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2=C(C=CC(=C2)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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